Tetrabutylammonium butyltriphenylborate

Catalog No.
S1555069
CAS No.
120307-06-4
M.F
C38H60BN
M. Wt
541.7 g/mol
Availability
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Tetrabutylammonium butyltriphenylborate

CAS Number

120307-06-4

Product Name

Tetrabutylammonium butyltriphenylborate

IUPAC Name

butyl(triphenyl)boranuide;tetrabutylazanium

Molecular Formula

C38H60BN

Molecular Weight

541.7 g/mol

InChI

InChI=1S/C22H24B.C16H36N/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h4-18H,2-3,19H2,1H3;5-16H2,1-4H3/q-1;+1

InChI Key

CEZMKTBVLJODAE-UHFFFAOYSA-N

SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC

Synonyms

tetrabutylammonium butyltriphenylborate

Canonical SMILES

[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CCCC

Description

The exact mass of the compound Tetrabutylammonium butyltriphenylborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylammonium butyltriphenylborate is a chemical compound with the molecular formula C38H60BNC_{38}H_{60}BN and a molecular weight of approximately 541.7 g/mol. This compound consists of a tetrabutylammonium cation, which is a quaternary ammonium salt, combined with a butyltriphenylborate anion. The tetrabutylammonium moiety enhances the lipophilicity of the compound, making it useful in various chemical applications, particularly in organic synthesis and as a phase transfer catalyst .

Typical of quaternary ammonium salts and boron-containing compounds. These include:

  • Salt Metathesis Reactions: The compound can exchange its anion with other anions in solution, facilitating the formation of new salts.
  • Nucleophilic Substitution: The butyltriphenylborate component can act as a nucleophile in reactions involving electrophiles.
  • Coordination Chemistry: The boron atom can coordinate with various Lewis bases, leading to the formation of boron complexes.

These reactions underscore the versatility of tetrabutylammonium butyltriphenylborate in synthetic organic chemistry.

Tetrabutylammonium butyltriphenylborate can be synthesized through various methods, including:

  • Direct Reaction: The compound can be synthesized by reacting tetrabutylammonium hydroxide with butyltriphenylborate in an appropriate solvent under controlled conditions.
  • Salt Metathesis: By mixing tetrabutylammonium bromide with sodium butyltriphenylborate, the desired compound can be formed through ion exchange.
  • Solvent-Free Methods: Recent advancements have allowed for solvent-free synthesis methods, which are more environmentally friendly and efficient.

These methods highlight the adaptability of synthetic routes available for producing tetrabutylammonium butyltriphenylborate.

Tetrabutylammonium butyltriphenylborate finds various applications in both industrial and research settings:

  • Phase Transfer Catalysis: It is employed to facilitate reactions between immiscible phases, enhancing reaction rates and yields.
  • Organic Synthesis: The compound serves as a reagent in various organic transformations, including nucleophilic substitutions and coupling reactions.
  • Electrochemistry: Its unique properties make it suitable for use as an electrolyte in nonaqueous electrochemical systems.

These applications underline its significance as a versatile reagent in modern chemistry.

Several compounds share structural or functional similarities with tetrabutylammonium butyltriphenylborate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetrabutylammonium bromideQuaternary Ammonium SaltCommonly used as a precursor for other salts
Tetrabutylammonium fluorideQuaternary Ammonium SaltActs as a desilylation reagent
Tetrabutylammonium iodideQuaternary Ammonium SaltLow-cost catalyst
Tetrabutylammonium hexafluorophosphateQuaternary Ammonium SaltUsed as an electrolyte for nonaqueous electrochemistry
ButyldiphenyldichlorosilaneOrganosilicon CompoundUtilized in silicone polymer production

Tetrabutylammonium butyltriphenylborate is unique due to its combination of lipophilicity from the tetrabutylammonium cation and the reactivity provided by the butyltriphenylborate anion, making it particularly useful in organic synthesis and catalysis .

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-07-17

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